molecular formula C24H21ClN2O2 B12024261 4-((4-Chlorobenzyl)oxy)-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide CAS No. 769148-56-3

4-((4-Chlorobenzyl)oxy)-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide

Cat. No.: B12024261
CAS No.: 769148-56-3
M. Wt: 404.9 g/mol
InChI Key: LXKXUBIRXZUYCI-BIJLSAQLSA-N
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Preparation Methods

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of specific enzymes or the activation of certain receptors .

Comparison with Similar Compounds

4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can be compared with other similar compounds, such as:

    4-((4-Chlorobenzyl)oxy)-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide: This compound has a similar structure but differs in the position of the methyl group.

    3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-(2-methyl-3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide: This compound has a pyrazole ring instead of a benzohydrazide moiety.

These compounds share similar chemical properties but may differ in their biological activities and applications.

Properties

CAS No.

769148-56-3

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C24H21ClN2O2/c1-18(15-19-5-3-2-4-6-19)16-26-27-24(28)21-9-13-23(14-10-21)29-17-20-7-11-22(25)12-8-20/h2-16H,17H2,1H3,(H,27,28)/b18-15-,26-16+

InChI Key

LXKXUBIRXZUYCI-BIJLSAQLSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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